molecular formula C15H17BrN2O3S B10985965 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B10985965
M. Wt: 385.3 g/mol
InChI Key: NMLCPWQBKVLQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that features a brominated indole moiety and a sulfonylated tetrahydrothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Formation of Indole Acetamide: The brominated indole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-bromo-1H-indol-1-yl)acetamide.

    Sulfonylation of Tetrahydrothiophene: Separately, tetrahydrothiophene is sulfonylated using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Coupling Reaction: Finally, the sulfonylated tetrahydrothiophene is coupled with the indole acetamide derivative under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the bromine substituent or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Products may include indole-2,3-diones or other oxidized derivatives.

    Reduction: Products may include debrominated or desulfonylated derivatives.

    Substitution: Products may include various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes, receptors, or nucleic acids. The bromine substituent and the sulfonyl group may enhance its binding affinity or selectivity for certain targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
  • 2-(5-fluoro-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
  • 2-(5-methyl-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Uniqueness

The uniqueness of 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide lies in its specific substituents. The bromine atom on the indole ring can significantly influence its reactivity and biological activity compared to other halogenated or methylated derivatives. The sulfonylated tetrahydrothiophene group also adds to its distinct chemical and physical properties, potentially enhancing its solubility and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H17BrN2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C15H17BrN2O3S/c1-15(5-7-22(20,21)10-15)17-14(19)9-18-6-4-11-8-12(16)2-3-13(11)18/h2-4,6,8H,5,7,9-10H2,1H3,(H,17,19)

InChI Key

NMLCPWQBKVLQJS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.